molecular formula C24H26N4O4S B6559822 methyl 3-{[(1-benzylpiperidin-4-yl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1021225-67-1

methyl 3-{[(1-benzylpiperidin-4-yl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B6559822
CAS No.: 1021225-67-1
M. Wt: 466.6 g/mol
InChI Key: OINUQJMLTFVLNQ-UHFFFAOYSA-N
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Description

Methyl 3-{[(1-benzylpiperidin-4-yl)carbamoyl]methyl}-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a tetrahydroquinazoline derivative characterized by a fused bicyclic core modified with a sulfanylidene group, a methyl carboxylate moiety, and a benzylpiperidinyl carbamoylmethyl substituent. The molecular formula is C₂₄H₂₅N₅O₄S, with a molecular weight of 487.55 g/mol . Its structural complexity arises from functional groups that enable diverse biological interactions, including hydrogen bonding (via the carbamoyl and sulfanylidene groups) and hydrophobic interactions (via the benzyl and piperidine moieties).

Synthesis: The compound is synthesized via multi-step reactions involving:

Condensation of piperidine derivatives with quinazoline precursors.

Introduction of the sulfanylidene group through thiolation reactions.

Final esterification to incorporate the methyl carboxylate .
Key analytical techniques such as NMR, HPLC, and mass spectrometry are used to confirm purity and structural integrity .

Properties

IUPAC Name

methyl 3-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4S/c1-32-23(31)17-7-8-19-20(13-17)26-24(33)28(22(19)30)15-21(29)25-18-9-11-27(12-10-18)14-16-5-3-2-4-6-16/h2-8,13,18H,9-12,14-15H2,1H3,(H,25,29)(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OINUQJMLTFVLNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis with structurally related analogs:

Compound Name Structural Features Biological Activity Key Differences
Methyl 4-oxo-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS 422283-61-2) Piperidine-1-carbonylphenyl substituent Anticancer (modulates p53 pathway) Lacks benzylpiperidine; increased hydrophobicity due to phenyl group.
Methyl 3-(3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate Chlorophenyl-piperazine substituent Antitumor, antimicrobial Piperazine ring enhances solubility; chloro group improves target selectivity.
N-Benzyl-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide Benzyl and chlorophenyl groups Antimicrobial Carboxamide replaces methyl carboxylate; chlorophenyl enhances antimicrobial potency.
Sulfanilamide Sulfonamide group Antibacterial Simpler structure; lacks quinazoline core, limiting multitarget interactions.
Benzyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Tetrahydropyrimidine core Antiviral Different core (pyrimidine vs. quinazoline) alters pharmacokinetics.

Structural and Functional Insights

Core Modifications: The tetrahydroquinazoline core is shared across analogs, but substituents dictate activity. For example, the benzylpiperidinyl group in the target compound enhances blood-brain barrier penetration compared to phenyl or pyrimidine derivatives . Sulfanylidene vs.

Biological Activity Trends :

  • Anticancer : Piperidine/piperazine-containing derivatives (e.g., ) show higher apoptosis induction than sulfonamide-based compounds (e.g., ) due to improved enzyme inhibition (e.g., topoisomerase II) .
  • Antimicrobial : Chlorophenyl or benzyl substituents (e.g., ) enhance membrane disruption in Gram-positive bacteria compared to unsubstituted analogs .

Synthetic Complexity :

  • The target compound requires 7–8 synthetic steps with stringent pH/temperature control, whereas simpler analogs like sulfanilamide are synthesized in 2–3 steps .

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